Alk5-IN-6

Description

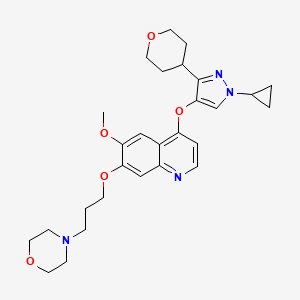

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36N4O5 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

4-[3-[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-6-methoxyquinolin-7-yl]oxypropyl]morpholine |

InChI |

InChI=1S/C28H36N4O5/c1-33-25-17-22-23(18-26(25)36-12-2-9-31-10-15-35-16-11-31)29-8-5-24(22)37-27-19-32(21-3-4-21)30-28(27)20-6-13-34-14-7-20/h5,8,17-21H,2-4,6-7,9-16H2,1H3 |

InChI Key |

KITSMQLZNHFFLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=CN(N=C4C5CCOCC5)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alk5-IN-6 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a range of pathologies, including fibrosis, cancer, and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, supported by generalized experimental protocols and data presentation formats relevant to its characterization. While specific quantitative data for this compound is not publicly available, this guide offers a robust framework for its preclinical evaluation.

Introduction to TGF-β Signaling and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[1] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.

Activated ALK5 propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][4] Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in various cellular responses.[3]

Mechanism of Action of this compound

This compound is a potent inhibitor of ALK5.[2] As an ATP-competitive inhibitor, it is presumed to bind to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of ALK5 by the type II receptor, thereby inhibiting its activation. Consequently, the downstream phosphorylation of Smad2 and Smad3 is blocked, preventing the formation of the Smad2/3/4 complex and its subsequent nuclear translocation and gene regulatory functions. The inhibition of this pathway makes this compound a valuable tool for researching and potentially treating TGF-β-related diseases.[1][2]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following tables represent the typical data generated to characterize an ALK5 inhibitor.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | Assay Type | IC50 (nM) |

| This compound | ALK5 | e.g., Radiometric | Data Not Available |

| Reference Inhibitor 1 | ALK5 | Radiometric | Example: 15 |

| Reference Inhibitor 2 | ALK5 | LanthaScreen | Example: 25 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Endpoint | EC50 (nM) |

| This compound | e.g., A549 | e.g., Luciferase Reporter | TGF-β induced transcription | Data Not Available |

| Reference Inhibitor 1 | A549 | Luciferase Reporter | TGF-β induced transcription | Example: 50 |

| Reference Inhibitor 2 | HepG2 | Gene Expression (PAI-1) | mRNA levels | Example: 100 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize ALK5 inhibitors.

ALK5 Kinase Assay (Radiometric)

This assay measures the direct inhibition of ALK5 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human ALK5 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³³P]ATP

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ALK5, and MBP.

-

Add serial dilutions of this compound or a reference inhibitor to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 10% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Caption: Workflow for a radiometric ALK5 kinase assay.

TGF-β Induced Luciferase Reporter Assay

This cellular assay measures the ability of an inhibitor to block TGF-β-induced transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293T, A549) stably or transiently transfected with a TGF-β responsive luciferase reporter construct (e.g., (CAGA)₁₂-luc).

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

This compound or a reference inhibitor.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the data to a control (e.g., co-transfected Renilla luciferase) if applicable.

-

Calculate the percentage of inhibition and determine the EC50 value.

Caption: Workflow for a TGF-β induced luciferase reporter assay.

Western Blot for Phospho-Smad2

This assay directly assesses the inhibition of Smad2 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate with TGF-β1 for 30-60 minutes.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2 and total Smad2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phospho-Smad2 to total Smad2.

Conclusion

This compound is a potent inhibitor of ALK5, a key mediator of TGF-β signaling. Its mechanism of action involves the direct inhibition of ALK5 kinase activity, leading to the suppression of the downstream Smad cascade. This technical guide provides a framework for understanding and evaluating the activity of this compound through established in vitro and cellular assays. Further investigation is warranted to fully elucidate its therapeutic potential in TGF-β-driven pathologies.

References

- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of Alk5-IN-6 and the Inhibition of TGF-β Signaling

This guide provides a comprehensive overview of the function of this compound, a potent inhibitor of the Activin receptor-like kinase 5 (ALK5). Given the limited publicly available quantitative data specifically for this compound, this document contextualizes its role by examining the broader class of ALK5 inhibitors. The information presented herein is intended to support research and development efforts targeting the transforming growth factor-beta (TGF-β) signaling pathway.

Introduction to ALK5 and the TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a crucial cytokine that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of the TGF-β signaling pathway is implicated in a multitude of pathologies, such as cancer, fibrosis, and autoimmune diseases.[1]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, a serine/threonine kinase. The activated ALK5 then phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

This compound is a potent inhibitor of ALK5, belonging to a class of small molecules designed to block the kinase activity of this receptor, thereby inhibiting the entire downstream signaling cascade.[1]

Mechanism of Action of this compound and Other ALK5 Inhibitors

This compound and other related inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This occupation prevents the phosphorylation of ALK5's substrates, namely Smad2 and Smad3, effectively halting the propagation of the TGF-β signal. The inhibition of this pathway has shown therapeutic potential in preclinical models of various diseases.

Quantitative Analysis of ALK5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | ALK5 | Potent inhibitor (specific IC50 not publicly available) | Biochemical/Cellular | [1] |

| SB525334 | ALK5 | 14.3 | Cell-free kinase assay | [2] |

| GW788388 | ALK5 | 18 | Cell-free kinase assay | [2] |

| RepSox | ALK5 | 4 (autophosphorylation), 23 (ATP binding) | Cell-free assays | [2] |

| LY364947 | TβRI (ALK5) | 59 | Cell-free kinase assay | [2] |

| SB431542 | ALK5 | 94 | Cell-free kinase assay | [2] |

| SD-208 | TβRI (ALK5) | 48 | Kinase assay | [2] |

| EW-7197 (Vactosertib) | ALK5 | Potent oral inhibitor | Cellular/In vivo | [3] |

| SKI2162 | ALK5 | Potent and selective inhibitor | Cellular/In vivo | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of ALK5 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

4.1. In Vitro ALK5 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.

-

Materials:

-

Recombinant human ALK5 kinase domain

-

Biotinylated peptide substrate (e.g., a Smad2-derived peptide)

-

ATP

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Streptavidin-coated plates

-

Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

-

Plate reader

-

-

Protocol:

-

Coat a streptavidin plate with the biotinylated peptide substrate.

-

In a separate plate, prepare serial dilutions of the test compound.

-

Add the recombinant ALK5 kinase to the wells containing the test compound and incubate briefly.

-

Transfer the kinase-inhibitor mixture to the substrate-coated plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound reagents.

-

Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add a detection reagent (e.g., TMB for HRP-conjugated antibodies) and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

4.2. Cellular Assay for Inhibition of TGF-β-Induced Smad2/3 Phosphorylation

This assay assesses the ability of a compound to block TGF-β signaling in a cellular context.

-

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents

-

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-Smad2/3.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

Strip the membrane and re-probe for total Smad2/3 and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition.

-

4.3. In Vivo Model of Disease

The efficacy of ALK5 inhibitors is often tested in animal models of fibrosis or cancer. The following is a general workflow for a murine model of liver fibrosis.

-

Model Induction:

-

Induce liver fibrosis in mice using methods such as carbon tetrachloride (CCl4) administration or bile duct ligation (BDL).

-

-

Treatment:

-

Administer the ALK5 inhibitor (e.g., this compound) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

-

-

Efficacy Assessment:

-

Monitor the health and body weight of the animals throughout the study.

-

At the end of the study, collect blood and liver tissue samples.

-

Histology: Stain liver sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis).

-

Gene Expression Analysis: Use qPCR to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue.

-

Protein Analysis: Use Western blotting or immunohistochemistry to assess the levels of fibrosis-related proteins (e.g., α-SMA, collagen I).

-

Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.

-

Visualizing Pathways and Workflows

5.1. TGF-β/ALK5 Signaling Pathway and Point of Inhibition

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow for ALK5 Kinase Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Alk5-IN-6 in TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer. A key mediator in this pathway is the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor. Inhibition of ALK5 has emerged as a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of Alk5-IN-6, a potent inhibitor of ALK5, and its role in the TGF-β signaling cascade. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from other well-characterized ALK5 inhibitors to provide a comprehensive understanding of its mechanism of action and experimental evaluation. This compound is a potent inhibitor of ALK5, as identified in patent WO2021129621A1, and holds potential for research into TGF-β-related diseases.[1]

The TGF-β Signaling Pathway and the Role of ALK5

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), a constitutively active kinase. This binding event recruits and phosphorylates a type I receptor, ALK5, leading to the activation of its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

This compound, as an ALK5 inhibitor, directly targets the kinase activity of this receptor. By inhibiting the phosphorylation of SMAD2 and SMAD3, it effectively blocks the downstream signaling cascade, thereby mitigating the pathological effects of excessive TGF-β signaling.

Signaling Pathway Diagram

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data for ALK5 Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| GW6604 | ALK5 Autophosphorylation | ALK5 | 140 | [2] |

| GW6604 | TGF-β-induced PAI-1 Transcription | Cellular | 500 | [2] |

| EW-7197 | Kinase Assay | ALK5 | - | Potent oral inhibitor |

| SB431542 | Kinase Assay | ALK5 | 94 | - |

| SB525334 | Kinase Assay | ALK5 | 14.3 | [3] |

| LY-364947 | Kinase Assay | ALK5 | 59 | - |

| A-83-01 | Transcriptional Assay | ALK5 | 12 | - |

| SD-208 | Kinase Assay | ALK5 | 48 | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ALK5 inhibitors.

ALK5 Kinase Autophosphorylation Assay

This in vitro assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Objective: To determine the IC50 value of an ALK5 inhibitor by measuring the inhibition of ALK5 autophosphorylation.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant ALK5 kinase with the kinase assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1-10 µM.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film.

-

Quantify the band corresponding to phosphorylated ALK5 using a phosphorimager or densitometry.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β-Induced PAI-1 Luciferase Reporter Assay

Materials:

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

The following day, replace the medium with a low-serum medium.

-

Prepare serial dilutions of the test compound in the low-serum medium.

-

Pre-treat the cells with the diluted test compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 1-5 ng/mL). Include a set of unstimulated control wells.

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the IC50 value.

Western Blot Analysis of SMAD2/3 Phosphorylation

This assay directly assesses the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of ALK5.

Objective: To confirm the mechanism of action of an ALK5 inhibitor by observing its effect on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

A cell line responsive to TGF-β (e.g., A549, HaCaT).

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2, phospho-SMAD3 (Ser423/425), and total SMAD3.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with the test compound at various concentrations or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated SMAD to total SMAD.

Experimental Workflow Diagrams

ALK5 Inhibitor Screening Workflow

Caption: A typical workflow for screening and identifying ALK5 inhibitors.

Conclusion

This compound represents a potent tool for the investigation and potential therapeutic targeting of the TGF-β signaling pathway. As a selective inhibitor of ALK5, it offers a means to dissect the complex roles of this pathway in both physiological and pathological contexts. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of this compound and other ALK5 inhibitors. Further research, particularly the public disclosure of specific quantitative data for this compound, will be crucial in fully elucidating its therapeutic potential in fibrosis, cancer, and other TGF-β-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the effect of potential antifibrotic compounds on total and αVβ6 integrin‐mediated TGF‐β activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Alk5-IN-6 and its Role in Smad Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alk5-IN-6, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The document details the mechanism of ALK5 in the TGF-β/Smad signaling pathway, the inhibitory action of this compound, and its effect on the phosphorylation of Smad proteins. This guide is intended to be a valuable resource for researchers and professionals involved in the study of TGF-β signaling and the development of related therapeutics.

Introduction to the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII) on the cell surface. This binding event recruits and activates a type I receptor, most commonly ALK5.[2] The activated TβRII then phosphorylates the GS domain of ALK5, leading to the activation of ALK5's serine/threonine kinase domain.

Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2] This phosphorylation occurs at two serine residues in their C-terminal region. Upon phosphorylation, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

This compound: A Potent Inhibitor of ALK5

This compound is a potent and selective inhibitor of ALK5. By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade of the TGF-β pathway. Information from patent WO2021129621A1 identifies this compound as compound 1 and highlights its inhibitory activity against ALK5.

Quantitative Data

The inhibitory potency of this compound against ALK5 has been quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (nM) | Source |

| This compound (Compound 1) | ALK5 | 0.8 | Patent WO2021129621A1 |

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by this compound.

Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on Smad phosphorylation.

Caption: Workflow for evaluating this compound inhibition of Smad phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

ALK5 Kinase Assay (Inhibition of Smad Phosphorylation)

This in vitro assay measures the ability of this compound to inhibit the phosphorylation of a Smad substrate by recombinant ALK5.

Materials:

-

Recombinant human ALK5 (TGFBR1) kinase domain

-

Recombinant human Smad2 or Smad3 protein as substrate

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-32P]ATP or [γ-33P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the diluted this compound or vehicle (DMSO), and the Smad substrate.

-

Initiate the reaction by adding the ALK5 enzyme.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Start the phosphorylation reaction by adding a mixture of cold ATP and [γ-32P]ATP (or [γ-33P]ATP).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Phospho-Smad Proteins

This cellular assay determines the effect of this compound on TGF-β-induced Smad phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and the loading control.

-

Quantify the band intensities and normalize the phospho-Smad signal to the total Smad and loading control signals.

Conclusion

This compound is a highly potent inhibitor of ALK5, a key kinase in the TGF-β/Smad signaling pathway. By effectively blocking the phosphorylation of Smad2 and Smad3, this compound serves as a valuable tool for researchers studying the physiological and pathological roles of TGF-β signaling. The data and protocols presented in this guide provide a solid foundation for the investigation and application of this compound in various research and drug development settings.

References

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of Alk5-IN-6 and Selective ALK5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway, and specifically its type I receptor, activin-like kinase 5 (ALK5), represents a pivotal node in the pathogenesis of a multitude of human diseases, including a range of cancers and fibrotic conditions.[1][2][3] Small molecule inhibitors of ALK5 have emerged as a promising therapeutic strategy to counteract the detrimental effects of aberrant TGF-β signaling. This technical guide provides an in-depth overview of the therapeutic potential of potent and selective ALK5 inhibitors, with a focus on the landscape of preclinical investigation. While specific public domain data for the recently patented compound Alk5-IN-6 is limited, this document will utilize data from well-characterized ALK5 inhibitors as a surrogate to illustrate the therapeutic promise and the experimental methodologies used to evaluate this class of compounds.

Introduction: The TGF-β/ALK5 Signaling Axis as a Therapeutic Target

The TGF-β superfamily of cytokines plays a dual role in cellular regulation. While essential for maintaining tissue homeostasis, its dysregulation is a key driver of pathology. In cancer, TGF-β can switch from a tumor suppressor in the early stages to a promoter of tumor growth, invasion, and metastasis in advanced disease.[3] In fibrotic diseases, excessive TGF-β signaling leads to the activation of fibroblasts and the pathological deposition of extracellular matrix, resulting in tissue scarring and organ dysfunction.[4][5]

ALK5, a transmembrane serine/threonine kinase, is the primary receptor that transduces TGF-β signals.[2] Upon binding of TGF-β, the type II TGF-β receptor (TGFβRII) phosphorylates and activates ALK5. Activated ALK5, in turn, phosphorylates the downstream signaling molecules Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[6] The central role of ALK5 in this cascade makes it an attractive and "druggable" target for therapeutic intervention.[3] this compound is a recently developed potent inhibitor of ALK5, with potential applications in oncology, fibrosis, and inflammatory and autoimmune diseases, as indicated in patent WO2021129621A1.[1]

The Canonical TGF-β/ALK5 Signaling Pathway

The canonical TGF-β/ALK5 signaling pathway is a well-elucidated cascade of events that translates an extracellular cytokine signal into a transcriptional response within the cell. The key steps are outlined in the diagram below.

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Potential Therapeutic Applications and Preclinical Evidence

The therapeutic potential of ALK5 inhibition spans multiple disease areas. The following sections summarize the rationale and present representative preclinical data for key applications.

Fibrotic Diseases

Inhibition of ALK5 is a promising strategy for treating a wide range of fibrotic diseases, including pulmonary, liver, and renal fibrosis.[4][5] By blocking the primary driver of fibroblast activation and extracellular matrix deposition, ALK5 inhibitors can potentially halt or even reverse the fibrotic process.

Table 1: Representative Preclinical Data for ALK5 Inhibitors in Fibrosis Models

| ALK5 Inhibitor | Model | Key Findings | Reference |

| SB525334 | Bleomycin-induced pulmonary fibrosis (mouse) | Attenuated lung collagen accumulation. | [7] |

| GW6604 | Dimethylnitrosamine-induced liver fibrosis (rat) | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, and III by 50-75%. | [8] |

| LY-364947 | Carbon tetrachloride-induced liver injury (mouse) | Reduced fibrogenic markers and collagen deposition more effectively than the free drug when targeted to hepatic stellate cells. | [2] |

Oncology

The role of ALK5 inhibitors in cancer is multifaceted. By targeting the tumor microenvironment, these inhibitors can enhance anti-tumor immunity, inhibit angiogenesis, and prevent epithelial-mesenchymal transition (EMT), a key process in metastasis.[3][9]

Table 2: Representative Preclinical Data for ALK5 Inhibitors in Oncology Models

| ALK5 Inhibitor | Model | Key Findings | Reference |

| SM16 | 4T1 murine mammary carcinoma | Inhibited Smad2 phosphorylation in tumor tissue and prevented TGF-β-induced invasion in vitro. | [9] |

| SB431542 | HRAS-expressing keratinocytes | Induced terminal differentiation in premalignant epithelial cells. | [10] |

| SD-208 | Multiple myeloma (in vitro) | Inhibited transcription and secretion of IL-6 and VEGF from bone marrow stromal cells. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ALK5 inhibitors.

ALK5 Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of a compound against the ALK5 enzyme.

Objective: To quantify the in vitro potency of a test compound (e.g., this compound) in inhibiting the kinase activity of ALK5.

Principle: The assay measures the phosphorylation of a substrate by the ALK5 kinase domain in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a radioactive label (e.g., ³³P-ATP) or a luminescence-based method (e.g., ADP-Glo™).

Materials:

-

Recombinant human ALK5 kinase domain

-

ALK5 substrate (e.g., a specific peptide or GST-Smad3)

-

ATP (and ³³P-ATP for radiometric assay)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well or 384-well plates

-

Scintillation counter or luminometer

Procedure (Radiometric Assay):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, add the kinase assay buffer.

-

Add the diluted test compound to the wells.

-

Add the ALK5 enzyme and the substrate to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

-

Incubate for a specific time (e.g., 15 minutes at 37°C) to allow for phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Spot a portion of the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).

-

Wash the filter membrane to remove unincorporated ³³P-ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[8][11]

Caption: Workflow for an in vitro ALK5 kinase inhibition assay.

TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay

This cell-based assay evaluates the ability of an ALK5 inhibitor to block the morphological and molecular changes associated with EMT.

Objective: To assess the effect of a test compound on TGF-β-induced EMT in a relevant epithelial cell line (e.g., NMuMG).

Principle: Epithelial cells are treated with TGF-β to induce a transition to a mesenchymal phenotype, characterized by changes in cell morphology, loss of epithelial markers (e.g., E-cadherin), and gain of mesenchymal markers (e.g., N-cadherin, Vimentin). The effect of the test compound on these changes is evaluated.[12][13][14]

Materials:

-

Epithelial cell line (e.g., NMuMG)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

Test compound (this compound)

-

Reagents for immunofluorescence staining (antibodies against E-cadherin, phalloidin for F-actin, DAPI for nuclei)

-

Reagents for Western blotting (antibodies against E-cadherin, N-cadherin, Vimentin)

-

Fluorescence microscope

-

Western blotting equipment

Procedure:

-

Seed epithelial cells in culture plates.

-

Once the cells reach a desired confluency, treat them with TGF-β1 in the presence or absence of different concentrations of the test compound.

-

Incubate for a period sufficient to induce EMT (e.g., 48-72 hours).

-

Morphological Analysis: Observe and capture images of the cells using a phase-contrast microscope to assess changes from a cobblestone epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Stain for E-cadherin to visualize cell-cell junctions and with phalloidin to visualize the actin cytoskeleton. Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to quantify the expression levels of epithelial and mesenchymal protein markers.

Caption: Experimental workflow for a TGF-β-induced EMT assay.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the anti-fibrotic efficacy of therapeutic agents.

Objective: To determine the in vivo efficacy of a test compound in a mouse model of lung fibrosis.

Principle: A single intratracheal instillation of bleomycin induces lung injury and inflammation, followed by a progressive fibrotic response characterized by collagen deposition and architectural distortion of the lung. The test compound is administered to assess its ability to mitigate these fibrotic changes.[15][16][17][18]

Materials:

-

Mice (e.g., C57BL/6)

-

Bleomycin sulfate

-

Anesthesia

-

Intratracheal instillation device

-

Test compound (this compound) formulated for in vivo administration

-

Reagents for histology (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)

-

Hydroxyproline assay kit

Procedure:

-

Anesthetize the mice.

-

Administer a single dose of bleomycin intratracheally. Control animals receive saline.

-

Administer the test compound according to the desired dosing regimen (prophylactic or therapeutic).

-

Monitor the animals for a defined period (e.g., 14-21 days).

-

At the end of the study, euthanize the animals and harvest the lungs.

-

Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and prepare sections. Stain with H&E to assess inflammation and overall morphology, and with Masson's trichrome to visualize collagen deposition. Score the severity of fibrosis using a standardized scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Homogenize the other lung lobe and measure the total collagen content using a hydroxyproline assay.

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Conclusion and Future Directions

The inhibition of ALK5 presents a compelling therapeutic strategy for a range of diseases characterized by aberrant TGF-β signaling. Preclinical studies with various ALK5 inhibitors have consistently demonstrated their potential to mitigate fibrosis and impede cancer progression. While specific data for this compound are not yet extensively available in the public domain, its characterization as a potent ALK5 inhibitor suggests it holds similar therapeutic promise. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be crucial in advancing this compound towards clinical development. The experimental frameworks outlined in this guide provide a robust foundation for the continued evaluation of this compound and other next-generation ALK5 inhibitors, with the ultimate goal of translating this promising therapeutic approach into tangible benefits for patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aragen.com [aragen.com]

- 5. Therapeutic Impact Of An ALK5 Inhibitor Across Multiple Preclinical Fibrosis Models [pharmaceuticalonline.com]

- 6. mdpi.com [mdpi.com]

- 7. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. promega.com [promega.com]

- 12. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Analysis of Epithelial–Mesenchymal Transition Induced by Transforming Growth Factor β | Springer Nature Experiments [experiments.springernature.com]

- 15. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

Alk5-IN-6 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and failure, represents a significant unmet medical need. A central mediator in the pathogenesis of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), is a critical kinase in this pathway, making it a key therapeutic target for anti-fibrotic drug development. This technical guide provides an in-depth overview of the role of ALK5 inhibition in fibrosis research, with a focus on the potent inhibitor Alk5-IN-6. While specific preclinical data on this compound is emerging, this document consolidates the current understanding of the mechanism of action and therapeutic potential of ALK5 inhibitors by referencing data from structurally related and well-characterized compounds. This guide offers a valuable resource for researchers and drug development professionals working on novel anti-fibrotic therapies.

Introduction: The Role of ALK5 in Fibrosis

The TGF-β signaling cascade is a primary driver of fibrosis in a multitude of tissues and organs.[1] Upon binding of TGF-β to its type II receptor (TβRII), ALK5 is recruited and phosphorylated, leading to the activation of its kinase domain.[2] Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[3] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[2][3] Dysregulation of this pathway is a hallmark of fibrotic diseases.[1][4]

Inhibition of ALK5 kinase activity presents a direct and attractive strategy to interrupt this pro-fibrotic signaling cascade.[1] Small molecule inhibitors of ALK5 have demonstrated significant anti-fibrotic efficacy in a variety of preclinical models of fibrosis, validating this therapeutic approach.[5][6][7]

This compound: A Potent ALK5 Inhibitor

This compound is a potent inhibitor of ALK5.[8] Its potential for the treatment of TGF-β-related diseases, including fibrosis, has been noted.[8]

Table 1: Physicochemical Properties of this compound [8]

| Property | Value |

| Molecular Formula | C₂₈H₃₆N₄O₄S |

| Molecular Weight | 508.61 g/mol |

| Patent | WO2021129621A1 |

| Therapeutic Areas | Fibrotic diseases, cancer, inflammatory diseases, autoimmune diseases |

While published data on the biological activity and efficacy of this compound in specific fibrosis models are currently limited, its characterization as a potent ALK5 inhibitor suggests its mechanism of action will be consistent with other well-studied inhibitors of this kinase. The following sections will detail the established anti-fibrotic effects and experimental protocols associated with representative ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway in Fibrosis

The canonical TGF-β/ALK5 signaling pathway is a central driver of the fibrotic process. The diagram below illustrates the key steps in this pathway and the point of intervention for ALK5 inhibitors like this compound.

Preclinical Evidence for ALK5 Inhibition in Fibrosis

Numerous preclinical studies have demonstrated the anti-fibrotic efficacy of ALK5 inhibitors in various models of fibrotic disease. These studies provide a strong rationale for the development of potent and selective ALK5 inhibitors like this compound.

Table 2: In Vitro Activity of Representative ALK5 Inhibitors

| Compound | IC₅₀ (ALK5 Kinase Assay) | Cellular Assay (TGF-β-induced) | Reference |

| GW6604 | 140 nM | 500 nM (PAI-1 transcription) | [6] |

| SB525334 | 14.3 nM | 295 nM (PASMC proliferation) | [9][10] |

| LY-364947 | 59 nM | - | [9] |

| SD-208 | 48 nM | - | [9] |

| Galunisertib | 56 nM | - | [9] |

Table 3: In Vivo Efficacy of Representative ALK5 Inhibitors in Fibrosis Models

| Compound | Fibrosis Model | Animal | Dose & Route | Key Findings | Reference |

| GW6604 | Dimethylnitrosamine (DMN)-induced liver fibrosis | Rat | 80 mg/kg, p.o., b.i.d. for 3 weeks | Reduced collagen IA1, IA2, III, TIMP-1, and TGF-β mRNA by 50-75%. | [6] |

| SB525334 | Bleomycin-induced lung fibrosis | Mouse | - | Improved lung function and histology; reduced hydroxyproline levels. | [5] |

| SB525334 | Unilateral Ureteral Obstruction (UUO) renal fibrosis | Mouse | - | Improved histology, reduced collagen deposition. | [5] |

| SB525334 | Carbon tetrachloride (CCl₄)-induced liver fibrosis | Mouse | - | Improved histology, decreased liver weight and hydroxyproline levels. | [5] |

| LY-364947 | CCl₄-induced acute liver injury | Mouse | - | Reduced fibrogenic markers and collagen deposition. | [7] |

| SD-208 | Adenoviral TGF-β1-induced lung fibrosis | Rat | 50 mg/kg, p.o. | Abrogated fibrogenesis and blocked progressive fibrosis. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for key in vitro and in vivo assays used to evaluate ALK5 inhibitors in fibrosis research.

In Vitro ALK5 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of ALK5.

Protocol: A representative protocol for an ALK5 autophosphorylation assay is as follows[6]:

-

The kinase domain of human ALK5 is expressed and purified.

-

The purified enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a kinase buffer.

-

The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

-

After incubation, the reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The extent of ALK5 autophosphorylation is quantified by autoradiography.

-

IC₅₀ values are calculated from the dose-response curves.

Cellular Assays for TGF-β Signaling

These assays assess the ability of an inhibitor to block TGF-β-induced downstream signaling in a cellular context.

-

Cells are seeded in microplates and pre-treated with various concentrations of the ALK5 inhibitor.

-

The cells are then stimulated with TGF-β1 to induce reporter gene expression.

-

After incubation, cell lysates are prepared, and luciferase activity is measured.

-

The inhibition of TGF-β-induced luciferase activity is used to determine the cellular potency of the inhibitor.

In Vivo Models of Fibrosis

Animal models are indispensable for evaluating the in vivo efficacy of anti-fibrotic compounds.

This is a widely used model to study lung fibrosis.

Protocol: A general protocol for the bleomycin-induced lung fibrosis model is as follows[5]:

-

Mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment with the ALK5 inhibitor or vehicle is initiated either prophylactically (at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).

-

At a predetermined time point (e.g., 14 or 21 days post-bleomycin), the animals are euthanized.

-

The lungs are harvested for analysis, including histological assessment of fibrosis (e.g., Ashcroft score), measurement of total collagen content (hydroxyproline assay), and analysis of pro-fibrotic gene expression.

This model is commonly used to study liver fibrosis.

Protocol: A typical protocol for CCl₄-induced liver fibrosis involves[5]:

-

Mice or rats are repeatedly administered CCl₄ (e.g., intraperitoneally) over several weeks to induce chronic liver injury and fibrosis.

-

The ALK5 inhibitor or vehicle is administered concurrently with or after the CCl₄ treatment.

-

At the end of the study period, animals are sacrificed, and liver tissue is collected.

-

Endpoints for evaluation include liver histology (e.g., H&E and Sirius Red staining), measurement of liver hydroxyproline content, and assessment of liver function markers in the serum (e.g., ALT, AST).

Conclusion and Future Directions

The inhibition of ALK5 is a clinically validated and promising therapeutic strategy for the treatment of a wide range of fibrotic diseases. Potent and selective ALK5 inhibitors have consistently demonstrated robust anti-fibrotic effects in preclinical models of lung, liver, kidney, and skin fibrosis. This compound, as a potent inhibitor of ALK5, holds significant potential as a therapeutic candidate for these debilitating conditions.

Future research should focus on the detailed characterization of this compound in relevant in vitro and in vivo models of fibrosis. Key areas of investigation include:

-

Determination of the IC₅₀ of this compound in ALK5 kinase and cellular assays.

-

Evaluation of the in vivo efficacy of this compound in models of organ fibrosis, including dose-response studies.

-

Assessment of the pharmacokinetic and safety profile of this compound.

The generation of such data will be critical to advancing this compound into further preclinical and potentially clinical development as a novel anti-fibrotic therapy. This technical guide provides a solid foundation for researchers to design and execute these crucial next steps.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. sinobiological.com [sinobiological.com]

- 3. US20100087486A1 - Methods for using tgf-b receptor inhibitors or activin-like kinase (alk) 5 inhibitors a-83-01 and sb-431542 to treat eye disease and wound healing conditions - Google Patents [patents.google.com]

- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aragen.com [aragen.com]

- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

The Inhibition of ALK5 Signaling by Alk5-IN-6: A Novel Therapeutic Strategy in Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is a hallmark of various pathologies, most notably cancer. While TGF-β can act as a tumor suppressor in the early stages of oncogenesis, it paradoxically promotes tumor progression, invasion, and metastasis in advanced cancers.[2] The activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, is a key mediator of this signaling cascade and has emerged as a promising therapeutic target.[3][4] Alk5-IN-6 is a potent and selective inhibitor of ALK5, offering a potential new avenue for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in modulating cancer cell proliferation, detailing its mechanism of action, summarizing key preclinical data, and providing exemplary experimental protocols for its evaluation. While specific public data on this compound is limited, this document draws upon extensive research on other well-characterized ALK5 inhibitors to provide a thorough understanding of this class of compounds.

The TGF-β/ALK5 Signaling Pathway in Cancer

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, ALK5.[2] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2]

In the context of cancer, the TGF-β/ALK5 pathway exhibits a dual role. In normal and premalignant cells, it typically inhibits cell proliferation and induces apoptosis, thus acting as a tumor suppressor. However, in advanced cancers, tumor cells often become resistant to the cytostatic effects of TGF-β and instead exploit the pathway to promote epithelial-to-mesenchymal transition (EMT), angiogenesis, immunosuppression, and metastasis.

Figure 1: Simplified TGF-β/ALK5 signaling pathway and the point of intervention by this compound.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of the ALK5 kinase domain.[5] By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and activation of ALK5, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3.[2] This leads to the inhibition of the entire TGF-β signaling cascade. The selectivity of this compound for ALK5 over other kinases is a critical determinant of its therapeutic window and potential side effects.

Effects of ALK5 Inhibition on Cancer Cell Proliferation

While specific data for this compound is not publicly available, numerous studies on other potent and selective ALK5 inhibitors have demonstrated their anti-proliferative effects across a range of cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Various ALK5 Inhibitors on Cancer Cell Lines

| ALK5 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| Galunisertib (LY2157299) | Pancreatic cancer cells | Varies | [6] |

| SKI2162 (Vactosertib) | Not specified in abstract | 94 | [7] |

| X-396 (an ALK inhibitor with some ALK5 activity) | H3122 (Lung Cancer) | 15 | [8] |

| SM16 | 4T1 (Murine Mammary Carcinoma) | Not specified | [9] |

| SD-208 | SMA-560 (Glioma) | Not specified | [10] |

Note: The IC50 values can vary depending on the specific assay conditions and cell line used.

In addition to direct anti-proliferative effects, ALK5 inhibitors can also sensitize cancer cells to conventional chemotherapeutics and radiation therapy.

Experimental Protocols

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 protein

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at Km concentration for ALK5)

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-32P]ATP

-

This compound (at various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ALK5, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (at various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-SMAD2/3

Objective: To confirm the inhibition of ALK5 signaling in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

TGF-β1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cancer cells and treat with this compound for a specified time.

-

Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on SMAD2/3 phosphorylation.

Figure 2: A generalized workflow for the preclinical evaluation of an ALK5 inhibitor.

Conclusion and Future Directions

This compound, as a potent inhibitor of ALK5, represents a promising strategy for the treatment of advanced cancers by targeting a key signaling pathway involved in tumor progression. The available data on other ALK5 inhibitors strongly support the potential of this therapeutic approach to inhibit cancer cell proliferation, migration, and invasion. Further preclinical studies are warranted to fully characterize the efficacy and safety profile of this compound. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to ALK5 inhibition and exploring rational combination therapies to overcome potential resistance mechanisms. The development of selective and potent ALK5 inhibitors like this compound holds significant promise for improving the therapeutic landscape for a variety of malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of the effect of potential antifibrotic compounds on total and αVβ6 integrin‐mediated TGF‐β activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. researchgate.net [researchgate.net]

Alk5-IN-6: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-6 is a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta type I receptor (TGF-βRI). As a key signaling node in the TGF-β pathway, ALK5 plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling axis is implicated in a range of pathologies, most notably in fibrosis and cancer progression. This technical guide provides an in-depth overview of the target specificity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Target Profile of this compound

For the purpose of this guide, we will present a representative table structure that should be populated with specific data from primary sources, such as the aforementioned patent or other forthcoming publications, for a complete understanding of the inhibitor's specificity.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Kinases

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGF-βRI) | Data not publicly available | Biochemical | WO2021129621A1 |

| ALK1 (ACVRL1) | Data not publicly available | Biochemical | - |

| ALK2 (ACVR1) | Data not publicly available | Biochemical | - |

| ALK3 (BMPR1A) | Data not publicly available | Biochemical | - |

| ALK4 (ACVR1B) | Data not publicly available | Biochemical | - |

| ALK6 (BMPR1B) | Data not publicly available | Biochemical | - |

| p38α (MAPK14) | Data not publicly available | Biochemical | - |

| VEGFR2 (KDR) | Data not publicly available | Biochemical | - |

| ... (additional kinases) | Data not publicly available | Biochemical | - |

Table 2: Cellular Activity of this compound in TGF-β Pathway Inhibition

| Cell Line | Cellular Endpoint | IC50 (nM) | Assay Type | Reference |

| e.g., A549 | p-SMAD2 Inhibition | Data not publicly available | Western Blot / In-Cell ELISA | - |

| e.g., HepG2 | TGF-β induced reporter gene expression | Data not publicly available | Luciferase Reporter Assay | - |

| ... (additional cell lines) | ... (additional endpoints) | Data not publicly available | - | - |

Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of ALK5 within the canonical TGF-β signaling pathway. The binding of TGF-β ligand to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

References

Methodological & Application

Application Notes and Protocols for Alk5-IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-6 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, notably fibrosis and cancer. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream mediators SMAD2 and SMAD3. This action effectively abrogates the canonical TGF-β signaling cascade.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular viability and TGF-β pathway modulation.

Mechanism of Action: The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, activating its serine/threonine kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[1][2][3][4] this compound, as an ALK5 inhibitor, directly interferes with this cascade at the level of R-SMAD phosphorylation.

Data Presentation

| ALK5 Inhibitor | IC50 (Kinase Assay) | Cell-Based Assay | Cell Line | Reference |

| GW6604 | 140 nM (Autophosphorylation) | 500 nM (PAI-1 Transcription) | HepG2 | [5] |

| BI-4659 | 19 nM | 185 nM (pSMAD2/3) | HaCaT | [6] |

| TP-008 | 343 nM | 245 nM (Reporter Assay) | HEK-293 | [7] |

| SB525334A | 14 nM | 100 nM (pSMAD2) | Not Specified | [8] |

Experimental Protocols

General Cell Culture and Compound Handling

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Standard cell culture flasks, plates, and consumables

Protocol:

-

Cell Culture: Maintain the chosen cell line in the recommended complete culture medium and conditions (e.g., 37°C, 5% CO2).

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free or complete medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol assesses the inhibitory effect of this compound on the TGF-β signaling pathway.

Materials:

-

Cells cultured in 6-well plates or larger flasks

-

Recombinant human TGF-β1

-

This compound working solutions

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSMAD2, anti-SMAD2, and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-